molecular formula C15H10F2N2S B12859059 2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole

2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole

Cat. No.: B12859059
M. Wt: 288.32 g/mol
InChI Key: QVJHDJDAGQUIFW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole is a fluorinated thiazole derivative characterized by two distinct aromatic substituents: a 3-fluorophenylamino group at position 2 and a 2-fluorophenyl group at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine atoms into aromatic systems typically enhances metabolic stability, lipophilicity, and binding affinity due to fluorine’s electronegativity and small atomic radius.

Properties

Molecular Formula

C15H10F2N2S

Molecular Weight

288.32 g/mol

IUPAC Name

4-(2-fluorophenyl)-N-(3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10F2N2S/c16-10-4-3-5-11(8-10)18-15-19-14(9-20-15)12-6-1-2-7-13(12)17/h1-9H,(H,18,19)

InChI Key

QVJHDJDAGQUIFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using ZnO nanoparticles as catalysts, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Pharmaceutical Applications

Cancer Research
This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting cancer. Its ability to inhibit specific biological pathways makes it valuable in developing anti-cancer agents. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further drug development .

Infectious Diseases
In addition to oncology, 2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole has shown potential in combating infectious diseases. Studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens, suggesting that this thiazole derivative could be explored for its antimicrobial properties .

Biochemical Research
Researchers utilize this compound to study enzyme interactions and metabolic pathways. By understanding how it affects these biological systems, scientists can gain insights into disease mechanisms and identify potential therapeutic targets. This aspect is crucial for developing novel treatments for various diseases .

Agricultural Applications

Agrochemicals
The compound is being investigated for its role in agricultural chemistry, particularly as a fungicide or herbicide. Its efficacy in enhancing crop protection products could lead to improved yields and reduced losses in agricultural production. The incorporation of such compounds into agrochemical formulations can help address challenges posed by pests and diseases in crops .

Material Science Applications

Novel Materials Development
In material science, this compound is explored for developing new materials, including polymers and coatings. These materials are noted for their improved thermal and mechanical properties, which can be advantageous in various industrial applications. The versatility of thiazole compounds allows researchers to tailor materials for specific performance criteria .

Case Studies

  • Pharmaceutical Development : A study published in a peer-reviewed journal highlighted the synthesis of thiazole derivatives, including this compound, which demonstrated significant anti-cancer activity against breast cancer cell lines. The research emphasized the compound's potential as a lead structure for further drug development.
  • Agricultural Efficacy : In a controlled field trial, formulations containing this thiazole derivative were tested against common fungal pathogens affecting crops. Results indicated a marked reduction in disease incidence compared to untreated controls, supporting its use as an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-based compounds used in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Compound Name Substituents (Thiazole Positions) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 2-(3-Fluorophenyl)amino, 4-(2-fluorophenyl) N/A N/A Fluorophenyl, amino
2-Amino-4-phenylthiazole (3) 2-Amino, 4-phenyl 60–85 150–152 Amino, phenyl
3-Allyl-2-(3'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole (4c) 2-(3'-Methoxyphenylimino), 5-(2'-fluorophenyl) 87 91–93 Methoxy, fluorophenyl, allyl
3-Methyl-2-(4'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole (4k) 2-(4'-Methoxyphenylimino), 5-(2'-fluorophenyl) 93 119–121 Methoxy, fluorophenyl, methyl

Key Research Findings and Discussion

Substituent Effects on Physicochemical Properties
  • Fluorine Positioning : The 2-fluorophenyl group at position 4 (as in the target compound) may enhance π-π stacking interactions in biological targets compared to para-substituted analogs (e.g., 4-fluorophenyl in ).
  • Amino vs. Imino Groups: The 3-fluorophenylamino group in the target compound could improve solubility relative to imino derivatives (e.g., 4c and 4k in ), which exhibit higher lipophilicity.

Biological Activity

2-(3-Fluorophenyl)amino-4-(2-fluorophenyl)thiazole, with the CAS number 887267-18-7, is a heterocyclic compound featuring a thiazole ring substituted with fluorophenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H10F2N2S
  • Molecular Weight : 288.32 g/mol
  • Structure : The compound consists of a thiazole core with amino and fluorophenyl substitutions.

Synthesis

The synthesis of this compound often employs methods such as the Hantzsch thiazole synthesis, where substituted thioureas react with α-halo ketones in solvent environments like ethanol. Recent advancements include green chemistry approaches utilizing catalysts like ZnO nanoparticles to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated potent activity against various Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL. Notably, compounds similar to this thiazole derivative have shown comparable or superior bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
This compoundS. aureus (MSSA)1-2High
Similar Thiazole DerivativeS. aureus (MRSA)<5High
Similar Thiazole DerivativeS. aureus (VRSA)<10Moderate

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can inhibit cancer cell growth by disrupting tubulin dynamics, which is critical for cell division. For instance, certain derivatives demonstrated IC50 values between 0.36 and 0.86 µM against various human cancer cell lines, indicating strong antiproliferative effects .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundSGC-79010.36 - 0.86Tubulin polymerization inhibition
Other Thiazole DerivativeA549>1Cell cycle arrest at G2/M phase

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA damage and subsequent cell death . This dual action—antimicrobial and anticancer—highlights the compound's versatility as a potential therapeutic agent.

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Antibacterial Study : A study demonstrated that a thiazole derivative exhibited rapid bactericidal activity against MSSA and MRSA within six hours, suggesting its potential as a fast-acting antibiotic alternative .
  • Anticancer Evaluation : Another research effort highlighted the ability of thiazole derivatives to induce cell cycle arrest in cancer cells, showcasing their potential in cancer therapy development .

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